BenchChemオンラインストアへようこそ!

LG190178

VDR agonist calcium mobilization CYP24 induction

LG190178 is a synthetic, non-secosteroidal diarylmethane-based agonist of the vitamin D receptor (VDR) that was first disclosed as a prototype nonsteroidal VDR ligand in 1999. Unlike secosteroidal ligands such as 1α,25(OH)₂D₃, LG190178 lacks the canonical steroid backbone and instead employs a bisphenyl scaffold that induces canonical VDR agonistic conformation, recruits coactivator proteins (SRC1-3, DRIP205), and drives VDR-RXR heterodimerization and target-gene transcription.

Molecular Formula C28H42O5
Molecular Weight 458.6 g/mol
Cat. No. B1675212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG190178
SynonymsLG190178;  LG 190178;  LG-190178.
Molecular FormulaC28H42O5
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC(=C(C=C1)OCC(CO)O)C)C2=CC(=C(C=C2)OCC(C(C)(C)C)O)C
InChIInChI=1S/C28H42O5/c1-8-28(9-2,21-10-12-24(19(3)14-21)32-17-23(30)16-29)22-11-13-25(20(4)15-22)33-18-26(31)27(5,6)7/h10-15,23,26,29-31H,8-9,16-18H2,1-7H3
InChIKeyAIKLCYAFOOBGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LG190178: A Non-Secosteroidal Vitamin D Receptor (VDR) Agonist for Calcium-Sparing Translational Research


LG190178 is a synthetic, non-secosteroidal diarylmethane-based agonist of the vitamin D receptor (VDR) that was first disclosed as a prototype nonsteroidal VDR ligand in 1999 [1]. Unlike secosteroidal ligands such as 1α,25(OH)₂D₃, LG190178 lacks the canonical steroid backbone and instead employs a bisphenyl scaffold that induces canonical VDR agonistic conformation, recruits coactivator proteins (SRC1-3, DRIP205), and drives VDR-RXR heterodimerization and target-gene transcription [2][3]. The compound is supplied as a racemic mixture of four stereoisomers; only the (2S,2′R) diastereomer (designated YR301) exhibits potent VDR agonism [4]. LG190178 is used exclusively as a research tool compound to probe non-secosteroidal VDR pharmacology and to benchmark next-generation non-calcemic VDR modulators.

Why LG190178 Cannot Be Interchanged with Other VDR Ligands Without Compromising Experimental Integrity


VDR ligands span structurally distinct chemotypes—secosteroidal, non-secosteroidal diarylmethanes, carboxylic acid analogs, and lithocholic acid derivatives—that diverge profoundly in receptor-binding kinetics, coactivator recruitment fingerprints, DBP (vitamin D binding protein) binding, and in vivo calcemic liability [1][2]. LG190178 is the prototypical non-secosteroidal VDR agonist and serves as the reference compound against which newer nonsteroidal VDR modulators are benchmarked; however, its racemic nature means that 75% of the material (three of four stereoisomers) is inactive at the VDR, whereas the single active isomer YR301 achieves a Ki of 12 nM [3][4]. This stereochemistry-dependent pharmacology, combined with its negligible affinity for serum DBP and its distinctive in vivo profile of potent CYP24 induction without concomitant hypercalcemia, means that simple potency comparisons or substitution with another VDR agonist (e.g., calcitriol, CD4528, or LG190119) will yield non-equivalent biological readouts and confound data interpretation [5]. The quantitative evidence below specifies exactly where LG190178 stands relative to its most relevant chemical and pharmacological comparators.

Quantitative Comparative Evidence: LG190178 vs. Key VDR Ligand Comparators for Informed Compound Selection


In Vivo Calcium-Sparing Therapeutic Index: LG190178 vs. 1α,25(OH)₂D₃ and CD4528

In a head-to-head murine study, LG190178 at a low dose of 50 μg/kg (i.p., 3-day treatment) elicited a 17.2-fold induction of renal CYP24 mRNA—a canonical VDR target gene—while maintaining serum calcium at 2.48 mM, indistinguishable from vehicle controls (2.50 mM), yielding a CYP24/Ca²⁺ therapeutic index of 17.4 [1]. By contrast, the natural secosteroid 1α,25(OH)₂D₃ at 1 μg/kg (5-day treatment) produced only a 6.3-fold CYP24 induction with serum calcium at 2.39 mM (index = 6.6), whereas the more potent nonsteroidal ligand CD4528 at 500 μg/kg (3-day) caused marked hypercalcemia (serum Ca²⁺ 3.02 mM) despite a 97.5-fold CYP24 induction [1]. Thus, LG190178 delivers a 2.6-fold greater target-gene transcriptional response per unit serum calcium elevation than the natural hormone, and unlike CD4528 it achieves meaningful VDR activation without breaching the hypercalcemic threshold.

VDR agonist calcium mobilization CYP24 induction therapeutic index in vivo pharmacology

VDR Binding Affinity and Stereoisomer-Dependent Activity: Racemic LG190178 vs. Active Isomer YR301 vs. 1α,25(OH)₂D₃

The racemic LG190178 mixture binds human VDR with a Ki of 150 nM as determined by in vitro ligand-binding assay using human VDR expressed in a yeast system [1]. However, resolution of the four stereoisomers revealed that only the (2S,2′R) isomer (YR301) possesses strong VDR affinity, with a Ki of 12 nM, making it approximately 12.5-fold more potent than the racemate [2][3]. For context, the natural ligand 1α,25(OH)₂D₃ binds the same receptor with a Ki of 0.17 nM, meaning YR301 is ~70-fold weaker and the racemic LG190178 is ~880-fold weaker [3]. Cellular functional activity mirrors this trend: racemic LG190178 induces HL-60 cell differentiation with an EC₅₀ of 90 nM, whereas 1α,25(OH)₂D₃ achieves an EC₅₀ of ~9 nM [4]. In mouse ASZ001 cells, LG190178 activates Cyp24A1 transcription with an EC₅₀ of 7.70 nM, demonstrating that cellular potency varies significantly with assay context [5].

VDR binding affinity stereoisomer YR301 Ki receptor occupancy

Negligible Serum Vitamin D Binding Protein (DBP) Affinity: LG190178 vs. 1α,25(OH)₂D₃

LG190178 exhibits negligible binding to human serum vitamin D binding protein (DBP), with an IC₅₀ of 1,000 nM in a competition binding assay using human serum, compared to 1α,25(OH)₂D₃ which binds DBP with high affinity (Kd in the sub-nanomolar range) [1][2]. This >1,000-fold difference in DBP affinity means that LG190178 circulates predominantly in the free, unbound fraction, whereas the natural hormone is >99% protein-bound [2]. The practical consequence is that LG190178's free concentration at the target tissue is governed primarily by intrinsic clearance and tissue partitioning rather than by DBP buffering, potentially leading to more rapid tissue distribution and shorter plasma half-life, but also avoiding DBP-mediated sequestration that limits the bioavailability of secosteroidal ligands [3].

DBP vitamin D binding protein pharmacokinetics free fraction tissue distribution

LG190178 as Reference Compound for Next-Generation Nonsteroidal VDR Ligand Development: Benchmarking Against CD4528

LG190178 serves as the established reference compound in the nonsteroidal VDR ligand field. In a systematic molecular evaluation of nonsteroidal VDR ligands, CD4528 was found to be 'in vitro at least five times more potent than LG190178' and only two times less potent than 1α,25(OH)₂D₃ in living cells, while inducing CYP24 mRNA in a comparable fashion [1]. However, at a noncalcemic dose of 150 μg/kg, CD4528 demonstrated clear in vivo CYP24 induction, whereas LG190178 required only 50 μg/kg to achieve a comparable or superior CYP24/calcium therapeutic index (17.4 vs. 8.5 for CD4528 at 150 μg/kg) [1][2]. LG190178 thus occupies a critical niche: it is not the most potent VDR agonist available, but its well-characterized in vitro and in vivo profile, combined with extensive crystallographic data (rat VDR-LBD co-crystal structure with YR301, PDB ID 2ZFX), makes it the preferred benchmark for developing and validating new non-secosteroidal VDR modulators [3].

benchmark compound SAR nonsteroidal VDR ligand CD4528 drug discovery

Dual VDR Agonism and Androgen Receptor (AR) Antagonism: A Cautionary Differentiator for LG190178

LG190178, categorized within the bis-phenol structural class, exhibits not only VDR agonistic activity but also measurable androgen receptor (AR) antagonistic activity, as reported in a study that used LG190178 as the carbon-based comparator to develop silicon-containing selective AR antagonists [1]. In VDR reporter gene assays, LG190178 displays an EC₅₀ range of 40–600 nM, while its AR antagonistic activity has been characterized qualitatively alongside other bis-phenol derivatives [1]. This dual-receptor pharmacology is absent in secosteroidal VDR ligands such as 1α,25(OH)₂D₃, which do not interact with AR. For researchers studying prostate cancer—where both VDR and AR signaling pathways are therapeutically relevant—the AR antagonism of LG190178 may represent either a confounding variable or a polypharmacological opportunity, depending on the experimental question [2].

off-target activity androgen receptor AR antagonist selectivity bis-phenol

Optimal Experimental Use Cases for LG190178 Based on Verified Differentiation Evidence


In Vivo VDR Target-Gene Activation Studies Requiring Calcium Homeostasis Integrity

LG190178 is the preferred VDR agonist for murine in vivo experiments where robust transcriptional activation of VDR target genes (e.g., CYP24A1) must be achieved without perturbing serum calcium levels. At 50 μg/kg i.p., LG190178 induces a 17.2-fold increase in renal CYP24 mRNA while maintaining normocalcemia (2.48 mM vs. vehicle 2.50 mM), providing a 2.6-fold superior therapeutic index over 1α,25(OH)₂D₃ [1]. This makes it suitable for chronic dosing paradigms in cancer xenograft, autoimmune, and bone metabolism models where hypercalcemia would otherwise confound endpoint interpretation or cause animal welfare termination.

Reference Standard for Non-Secosteroidal VDR Ligand SAR and Screening Campaigns

As the first potent non-secosteroidal VDR ligand and the most extensively characterized reference compound in this chemical class, LG190178 is the indispensable benchmark for any SAR program developing novel nonsteroidal VDR modulators [2]. Its well-defined affinity range (racemate Ki = 150 nM, active isomer YR301 Ki = 12 nM), cellular potency (HL-60 EC₅₀ = 90 nM), co-crystal structure availability (PDB 2ZFX for YR301), and established in vivo calcemic safety profile provide a comprehensive reference framework against which new analogs can be compared [3]. Any novel nonsteroidal VDR ligand should demonstrate a measurable advantage over LG190178 in at least one dimension (potency, selectivity, or calcemic index) to justify further development.

Pharmacokinetic Studies Exploiting DBP-Independent Free Ligand Distribution

For research questions centered on the relationship between free ligand concentration and VDR target engagement—such as physiologically based pharmacokinetic (PBPK) modeling, tissue partitioning studies, or ex vivo receptor occupancy assays—LG190178 offers a decisive advantage over 1α,25(OH)₂D₃ due to its negligible DBP binding (IC₅₀ = 1,000 nM vs. sub-nM DBP affinity for the natural ligand) [4]. The near-complete free fraction eliminates the need to correct for variable protein binding across different matrices (plasma, tissue homogenates, culture media with differing serum concentrations), simplifying data interpretation and enabling more direct in vitro-to-in vivo extrapolation [5].

Dual VDR/AR Pathway Interrogation in Prostate Cancer Models

LG190178's documented dual pharmacology—VDR agonism coupled with AR antagonism—positions it as a unique tool compound for prostate cancer research, where both nuclear receptor pathways converge on cell proliferation and differentiation control [6]. In LNCaP xenograft models, related bis-phenol VDR ligands (e.g., LG190119) have demonstrated tumor growth inhibition without hypercalcemia, and LG190178 can serve as a structurally matched comparator to dissect the relative contributions of VDR activation versus AR blockade to anti-tumor efficacy [7]. Investigators should, however, independently quantify AR antagonistic potency in their specific cell line, as a precise IC₅₀ for LG190178 at AR has not been reported.

Quote Request

Request a Quote for LG190178

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.